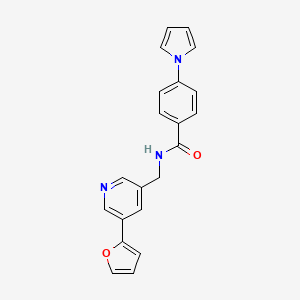
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H17N3O2 and its molecular weight is 343.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antifungal properties, and antibacterial efficacy. This article reviews the current understanding of its biological activity, supported by various studies and data.
Structural Overview
The compound features several key structural components:
- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.
- Pyridine Ring : Known for its role in various pharmacological activities.
- Pyrrole and Benzamide Moieties : These are often associated with anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
-
Cell Line Studies :
- The MTT assay was employed to evaluate the cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma). The results showed that certain derivatives demonstrated higher selectivity and potency compared to standard chemotherapeutics like cisplatin .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy. Specific derivatives have been shown to selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional therapies .
Antifungal Properties
The antifungal activity of related compounds has also been a focus of research:
- Efficacy Against Candida Species :
- Assay Results :
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies:
- Minimum Inhibitory Concentration (MIC) :
- Comparison with Controls :
Summary of Research Findings
Case Studies
Several case studies have highlighted the potential of this compound:
- Case Study 1 : A study involving a series of pyrrole-based chalcones demonstrated that specific derivatives showed selective anticancer activity against HepG2 cells, outperforming cisplatin in both efficacy and selectivity .
- Case Study 2 : Research on antifungal agents revealed that certain furan-pyridine derivatives not only inhibited fungal growth but also displayed low toxicity profiles in mammalian cells, making them suitable candidates for further development .
属性
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(17-5-7-19(8-6-17)24-9-1-2-10-24)23-14-16-12-18(15-22-13-16)20-4-3-11-26-20/h1-13,15H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJFWUVNQTXUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














